4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide

Catalog No.
S11407952
CAS No.
M.F
C24H21N3O3
M. Wt
399.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benz...

Product Name

4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide

IUPAC Name

4-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]benzamide

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C24H21N3O3/c25-24(29)18-6-8-20(9-7-18)26-23(28)15-27-13-12-19-14-21(10-11-22(19)27)30-16-17-4-2-1-3-5-17/h1-14H,15-16H2,(H2,25,29)(H,26,28)

InChI Key

HFEIVCCHQICGHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=CC=C(C=C4)C(=O)N

4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide is a complex organic compound characterized by its unique structural features, which include an indole moiety, a benzyloxy group, and an amide functional group. This compound is notable for its potential biological activities and is of interest in medicinal chemistry. The presence of the indole ring, which is common in many biologically active compounds, suggests that this molecule may exhibit significant pharmacological properties.

Under milder conditions .
  • Microwave-Assisted Synthesis: Another modern technique employs microwave irradiation to accelerate the reaction times significantly compared to conventional heating methods.
  • These methods reflect ongoing efforts to optimize synthetic routes for efficiency and sustainability.

    4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide has demonstrated various biological activities in preliminary studies. Its structure suggests potential interactions with biological targets such as enzymes and receptors involved in cancer and infectious diseases. For instance, compounds containing indole rings are known for their anti-cancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, derivatives of this compound have shown promise in antimicrobial activity against pathogens like Mycobacterium tuberculosis, indicating its potential use in treating infections .

    The synthesis of 4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide can be approached through various methods:

    • Traditional Synthesis: This method involves multiple steps including the preparation of intermediates followed by purification processes. It often requires extensive use of solvents and reagents.
    • Green Chemistry Approaches: Recent advancements have introduced eco-friendly methods such as ultrasound-assisted synthesis, which enhances reaction rates and yields while minimizing environmental impact. This method utilizes ultrasound energy to facilitate

    4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide has potential applications in several fields:

    • Pharmaceutical Development: Due to its promising biological activities, this compound may serve as a lead structure for developing new anti-cancer or antimicrobial agents.
    • Research Tool: It can be utilized in biochemical assays to study enzyme interactions or cellular pathways related to cancer and infectious diseases.
    • Drug Formulation: Given its chemical properties, it may be incorporated into drug formulations aimed at enhancing bioavailability or targeting specific tissues.

    Interaction studies are crucial for understanding how 4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide interacts with biological macromolecules:

    • Protein Binding Studies: Investigating how this compound binds to proteins can reveal its mechanism of action and help identify potential therapeutic targets.
    • Molecular Docking Studies: Computational approaches can predict binding affinities and orientations of the compound within active sites of target proteins, guiding further experimental validation.
    • Cell-Based Assays: In vitro studies using cancer cell lines can assess the compound's efficacy in inhibiting cell growth and inducing apoptosis.

    These studies are essential for elucidating the pharmacodynamics and pharmacokinetics of the compound.

    Several compounds share structural similarities with 4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide, each exhibiting unique properties:

    Compound NameStructural FeaturesBiological Activity
    5-BromoindoleIndole ring with bromine substitutionAnticancer properties
    Benzamide DerivativesAmide functional groupAntimicrobial activity
    4-(Benzyloxy)anilineBenzyloxy group attached to an anilinePotential antitumor effects

    Uniqueness

    The uniqueness of 4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide lies in its combination of an indole structure with both acetylamino and benzyloxy functionalities, potentially leading to enhanced biological activity compared to simpler analogs. Its specific interactions with biological targets could offer novel therapeutic avenues not explored by other similar compounds.

    Solubility and Partition Coefficient Analysis

    The solubility and partition coefficient properties of 4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide represent critical physicochemical parameters that govern its behavior in biological and pharmaceutical systems. Structurally related compounds provide valuable insights into the expected solubility characteristics of this heterocyclic benzamide derivative.

    Aqueous Solubility Assessment

    Research on structurally analogous acetamide derivatives of indole compounds has demonstrated significant variations in aqueous solubility profiles [1]. In comparative studies of indole-derived acetamides, solubility values ranging from approximately 2 micrograms per milliliter to 30 micrograms per milliliter have been documented [1]. The benzyloxy substitution at the 5-position of the indole ring is expected to influence the hydrophilic-lipophilic balance of the compound, potentially affecting its aqueous solubility characteristics.

    The presence of the benzamide moiety introduces additional complexity to the solubility profile. Studies of indole-3-acetamide have shown that this structural class exhibits sparingly soluble behavior in aqueous buffers, with maximum solubility achieved when initially dissolved in dimethyl sulfoxide before dilution with aqueous media [2]. The compound demonstrates a solubility of approximately 0.1 milligrams per milliliter in a 1:9 solution of dimethyl sulfoxide and phosphate-buffered saline at physiological pH [2].

    Partition Coefficient Determination

    The partition coefficient (logP) represents a fundamental physicochemical property that quantifies the distribution of a compound between lipophilic and hydrophilic phases [3]. For heterocyclic compounds containing indole and benzamide functionalities, computational methods utilizing fragment-based approaches have proven effective for logP prediction [3].

    The theoretical calculation of partition coefficients for indole derivatives incorporates considerations of the aromatic heterocyclic system, the acetyl linker, and the terminal benzamide group. The benzyloxy substituent contributes to the lipophilic character of the molecule, while the amide functionalities provide hydrogen bonding capabilities that enhance hydrophilic interactions [3].

    Experimental Methodology and Data Tables

    ParameterMethodologyExpected RangeReference Compounds
    Kinetic SolubilityVisual inspection and quantitative assessment2-30 μg/mLIndole acetamide derivatives [1]
    Partition Coefficient (logP)Shake flask method / HPLC2.5-4.2Heterocyclic benzamides [3]
    Aqueous Solubility (pH 7.4)Equilibrium saturation0.1-1.0 mg/mLIndole-3-acetamide [2]

    The experimental determination of solubility parameters requires controlled conditions with appropriate organic co-solvents for initial dissolution. Studies have shown that compounds in this structural class demonstrate enhanced solubility when utilizing dimethyl sulfoxide or dimethyl formamide as primary solvents, with subsequent dilution into aqueous media [2].

    Thermal Stability and Degradation Kinetics

    The thermal stability profile of 4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide encompasses critical information regarding decomposition temperatures, kinetic parameters, and degradation pathways. Thermal analysis techniques, particularly differential scanning calorimetry and thermogravimetric analysis, provide comprehensive characterization of these properties.

    Thermal Decomposition Characteristics

    Heterocyclic compounds containing indole moieties demonstrate characteristic thermal behavior patterns. Research on related indole derivatives has shown that compounds of this structural class typically exhibit high thermal stability, with decomposition onset temperatures ranging from 150 to 310 degrees Celsius depending on substituent patterns [4]. The presence of the benzyloxy group and acetamide linkage influences the thermal stability profile through specific molecular interactions and bond strengths.

    Studies utilizing simultaneous thermogravimetry and differential scanning calorimetry coupled with Fourier transform infrared spectroscopy and quadrupole mass spectrometry have revealed that the pyrolysis process of heterocyclic compounds occurs primarily in one main stage [4]. The degradation process results in the emission of various volatile compounds including ammonia, isocyanic acid, hydrogen cyanide, carbon monoxide, carbon dioxide, water, nitrogen dioxide, and aromatic amine derivatives [4].

    Kinetic Analysis and Degradation Pathways

    The thermal degradation kinetics of organic compounds containing both indole and benzamide functionalities follow well-established mechanistic pathways. Thermogravimetric analysis data indicates that the decomposition process is initiated through radical mechanisms [4]. The activation energy values for thermal degradation typically range from 150 to 250 kilojoules per mole for compounds of similar structural complexity.

    Temperature Range (°C)Mass Loss (%)Primary Decomposition ProductsDegradation Mechanism
    50-1202-5Water, residual solventsDehydration/desolvation
    180-28015-25Aromatic fragments, HCNBond cleavage, ring opening
    280-45040-60CO₂, NH₃, volatile organicsComplete decomposition

    Thermal Stability Assessment

    Differential scanning calorimetry investigations of structurally related compounds have demonstrated that melting point transitions occur within well-defined temperature ranges [5]. Compounds containing benzyloxy-substituted indole systems typically exhibit melting points between 100 and 165 degrees Celsius [5] [6]. The thermal transitions are characterized by specific enthalpy values that provide quantitative measures of phase change energetics.

    The thermal stability evaluation includes assessment of oxidative versus inert atmosphere conditions. Research has shown that many heterocyclic compounds demonstrate enhanced stability under oxidizing conditions, indicating the formation of thermally stable oxidized forms [4]. This behavior is particularly relevant for compounds containing electron-rich aromatic systems such as the benzyloxy-substituted indole moiety.

    Polymorphism and Crystalline Form Characterization

    The polymorphic behavior and crystalline form characterization of 4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide represents a critical aspect of its solid-state properties. The structural complexity arising from multiple hydrogen bonding sites and aromatic systems creates potential for diverse crystalline arrangements.

    Polymorphic Propensity Assessment

    Comprehensive surveys of organic crystalline polymorphs indicate that approximately 75% of documented polymorphic compounds can be confirmed through structural analysis [7]. The prevalence of polymorphism in organic compounds has been estimated to occur in a significant percentage of molecules, with pharmaceutical compounds showing polymorphic behavior in approximately 50% of investigated cases [7].

    The molecular structure of 4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide contains multiple structural features that predispose it to polymorphic behavior. The presence of the indole nitrogen, acetamide carbonyl, benzamide functionalities, and benzyloxy ether linkage provides numerous opportunities for intermolecular hydrogen bonding and π-π stacking interactions that can result in different crystalline arrangements [8].

    Crystalline Form Analysis Methodologies

    The characterization of crystalline forms requires a combination of analytical techniques including powder X-ray diffraction, single crystal X-ray diffraction, differential scanning calorimetry, and vibrational spectroscopy [9]. For benzamide derivatives, specific attention must be paid to the potential for complex polymorphic behavior, as demonstrated by the historical complexity observed in simple benzamide polymorphism [10] [11].

    Analytical TechniqueInformation ProvidedTypical Parameters
    Powder X-ray DiffractionUnit cell parameters, space groupd-spacing values, 2θ positions
    Differential Scanning CalorimetryTransition temperatures, enthalpiesMelting point, transition energies
    Infrared SpectroscopyHydrogen bonding patternsVibrational frequencies (1600-3500 cm⁻¹)
    Raman SpectroscopyMolecular conformationsSkeletal vibrations, ring modes

    Intermolecular Interaction Patterns

    The solid-state properties of compounds containing both indole and benzamide moieties are governed by specific intermolecular interaction patterns. Research on heterocyclic compounds with indole and pyrimidine moieties has revealed that dihedral angles between aromatic rings significantly influence crystalline packing [8]. Studies have shown dihedral angles ranging from 16.2 to 46.6 degrees between heterocyclic rings, with corresponding impacts on intermolecular π-π stacking distances of less than 3.3 Angstroms [8].

    The benzyloxy substituent introduces additional conformational flexibility that can influence crystalline form stability. Compounds with similar structural features have demonstrated binding energies for dimeric arrangements ranging from -35.4 to -43.4 kilocalories per mole, indicating substantial intermolecular stabilization in the solid state [8].

    Crystal Structure Prediction and Validation

    Computational crystal structure prediction methods have become increasingly important for understanding polymorphic behavior in complex organic molecules [10]. For benzamide derivatives, crystal structure prediction studies have successfully identified multiple stable polymorphic forms and provided insights into relative thermodynamic stabilities [10].

    The application of density functional theory calculations with dispersion corrections has proven effective for validating experimental crystal structures and predicting alternative polymorphic forms [10]. These computational approaches are particularly valuable for compounds like 4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide, where the molecular complexity may result in multiple competing crystalline arrangements.

    XLogP3

    3.3

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    2

    Exact Mass

    399.15829154 g/mol

    Monoisotopic Mass

    399.15829154 g/mol

    Heavy Atom Count

    30

    Dates

    Last modified: 08-09-2024

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